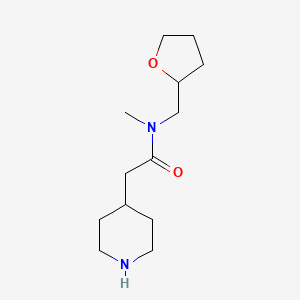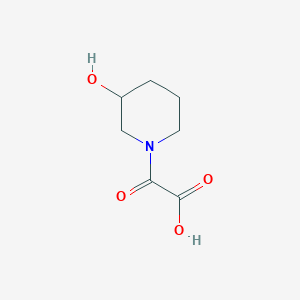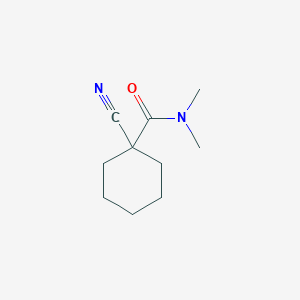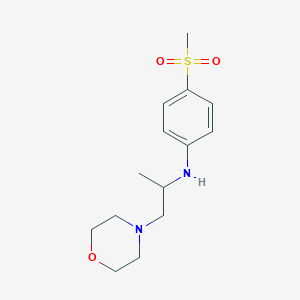![molecular formula C14H13FN2O2 B7588157 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid, also known as FEPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FEPA belongs to the class of pyridine carboxylic acids and is a derivative of 6-aminonicotinic acid. It has been found to have a wide range of biochemical and physiological effects, making it a promising compound for various research applications.
作用機序
The exact mechanism of action of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. In addition, 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been found to have low toxicity and is well tolerated in animal models. However, 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid also has a short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid. One area of interest is the potential use of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid in the treatment of neurodegenerative diseases. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been shown to have neuroprotective properties and can potentially be used to prevent or slow the progression of these diseases. Another area of interest is the development of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid derivatives with improved solubility and pharmacokinetic properties. These derivatives can potentially be used in a wider range of assays and have improved therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid and its potential applications in scientific research.
合成法
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-fluoroacetophenone with ethylamine, followed by the reaction with 6-chloronicotinic acid. The resulting product is then hydrolyzed to obtain 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid in its pure form. This synthesis method has been optimized over the years to improve yields and purity of the final product.
科学的研究の応用
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-[1-(4-fluorophenyl)ethylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(10-2-5-12(15)6-3-10)17-13-7-4-11(8-16-13)14(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBJVGPHNFHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)


![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)